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molecular formula C11H11BrN4O3 B8443836 N-[6-bromo-7-nitro-1H-indazol-3-yl]butanamide

N-[6-bromo-7-nitro-1H-indazol-3-yl]butanamide

Cat. No. B8443836
M. Wt: 327.13 g/mol
InChI Key: JTDQNZOUNKWCNO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06949579B2

Procedure details

235 mg of nitronium tetrafluoroborate are added in a single portion to 500 mg of N-[6-bromo-1H-indazol-3-yl]butanamide, described previously in Example 24, in 25 cm3 of acetonitrile, cooled to about 3° C. The mixture is maintained at about 3° C. for 1 hour and the resulting mixture is then allowed to return to about 19° C. over 14 hours. 15 cm3 of ethyl acetate and 15 cm3 of distilled water are added to the reaction medium. The medium is then evaporated under reduced pressure (2 kPa; 40° C.) and the residue is taken up in 20 cm3 of dichloromethane. The insoluble material is filtered off and washed with 20 cm3 of diisopropyl ether. The residue is purified by chromatography under an argon pressure of 50 kPa, on a column of silica gel (particle size 40-60 μm; diameter 3.5 cm), eluting with ethyl acetate/cyclohexane (30/70 by volume) and collecting 35 cm3 fractions. The fractions containing the expected product are combined and evaporated under reduced pressure (2 kPa; 50° C.). After drying (90 Pa; 50° C.), 30 mg of N-[6-bromo-7-nitro-1H-indazol-3-yl]butanamide are thus obtained in the form of a white product melting at 248° C.
Quantity
235 mg
Type
reactant
Reaction Step One
Quantity
500 mg
Type
reactant
Reaction Step One
Quantity
15 mL
Type
reactant
Reaction Step Two
Name
Quantity
15 mL
Type
reactant
Reaction Step Two
Quantity
25 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
F[B-](F)(F)F.[O:6]=[N+:7]=[O:8].[Br:9][C:10]1[CH:18]=[C:17]2[C:13]([C:14]([NH:19][C:20](=[O:24])[CH2:21][CH2:22][CH3:23])=[N:15][NH:16]2)=[CH:12][CH:11]=1.C(OCC)(=O)C.O>C(#N)C>[Br:9][C:10]1[C:18]([N+:7]([O-:8])=[O:6])=[C:17]2[C:13]([C:14]([NH:19][C:20](=[O:24])[CH2:21][CH2:22][CH3:23])=[N:15][NH:16]2)=[CH:12][CH:11]=1 |f:0.1|

Inputs

Step One
Name
Quantity
235 mg
Type
reactant
Smiles
F[B-](F)(F)F.O=[N+]=O
Name
Quantity
500 mg
Type
reactant
Smiles
BrC1=CC=C2C(=NNC2=C1)NC(CCC)=O
Step Two
Name
Quantity
15 mL
Type
reactant
Smiles
C(C)(=O)OCC
Name
Quantity
15 mL
Type
reactant
Smiles
O
Step Three
Name
Quantity
25 mL
Type
solvent
Smiles
C(C)#N

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
3 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The mixture is maintained at about 3° C. for 1 hour
Duration
1 h
CUSTOM
Type
CUSTOM
Details
The medium is then evaporated under reduced pressure (2 kPa; 40° C.)
FILTRATION
Type
FILTRATION
Details
The insoluble material is filtered off
WASH
Type
WASH
Details
washed with 20 cm3 of diisopropyl ether
CUSTOM
Type
CUSTOM
Details
The residue is purified by chromatography under an argon pressure of 50 kPa
WASH
Type
WASH
Details
on a column of silica gel (particle size 40-60 μm; diameter 3.5 cm), eluting with ethyl acetate/cyclohexane (30/70 by volume)
CUSTOM
Type
CUSTOM
Details
collecting 35 cm3 fractions
ADDITION
Type
ADDITION
Details
The fractions containing the expected product
CUSTOM
Type
CUSTOM
Details
evaporated under reduced pressure (2 kPa; 50° C.)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
After drying (90 Pa; 50° C.), 30 mg of N-[6-bromo-7-nitro-1H-indazol-3-yl]butanamide

Outcomes

Product
Details
Reaction Time
14 h
Name
Type
product
Smiles
BrC1=CC=C2C(=NNC2=C1[N+](=O)[O-])NC(CCC)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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